molecular formula C18H16N2O5S B2734108 N-(1,3-benzodioxol-5-yl)-2-(1-methylindol-3-yl)sulfonylacetamide CAS No. 686743-54-4

N-(1,3-benzodioxol-5-yl)-2-(1-methylindol-3-yl)sulfonylacetamide

Cat. No. B2734108
M. Wt: 372.4
InChI Key: ZVBJYXPTPHMLDX-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-yl)-2-(1-methylindol-3-yl)sulfonylacetamide, also known as MDL-73274, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research and development.

Mechanism Of Action

The exact mechanism of action of N-(1,3-benzodioxol-5-yl)-2-(1-methylindol-3-yl)sulfonylacetamide is not fully understood, but it is believed to act through a variety of pathways. One proposed mechanism involves the inhibition of certain enzymes involved in the growth and proliferation of cancer cells. Another proposed mechanism involves the modulation of certain neurotransmitters in the brain, which may be involved in the neuroprotective effects of N-(1,3-benzodioxol-5-yl)-2-(1-methylindol-3-yl)sulfonylacetamide. Further research is needed to fully elucidate the mechanism of action of this compound.

Biochemical And Physiological Effects

N-(1,3-benzodioxol-5-yl)-2-(1-methylindol-3-yl)sulfonylacetamide has been found to exhibit a range of biochemical and physiological effects. In addition to its anti-tumor and neuroprotective effects, this compound has been found to have anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis. N-(1,3-benzodioxol-5-yl)-2-(1-methylindol-3-yl)sulfonylacetamide has also been found to modulate the activity of certain enzymes involved in the metabolism of drugs, which may have implications for drug interactions and toxicity.

Advantages And Limitations For Lab Experiments

One of the advantages of N-(1,3-benzodioxol-5-yl)-2-(1-methylindol-3-yl)sulfonylacetamide is its broad range of potential therapeutic applications. This compound has been found to exhibit activity in a variety of areas, making it a promising candidate for further research and development. However, the synthesis of N-(1,3-benzodioxol-5-yl)-2-(1-methylindol-3-yl)sulfonylacetamide is complex and requires specialized equipment and expertise, which may limit its use in certain research settings.

Future Directions

There are several areas of future research that could be explored with regards to N-(1,3-benzodioxol-5-yl)-2-(1-methylindol-3-yl)sulfonylacetamide. One area of interest is the development of new cancer treatments based on the anti-tumor activity of this compound. Another area of interest is the potential use of N-(1,3-benzodioxol-5-yl)-2-(1-methylindol-3-yl)sulfonylacetamide in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Further research is also needed to fully elucidate the mechanism of action of this compound and to explore its potential applications in other areas of medicine.

Synthesis Methods

The synthesis of N-(1,3-benzodioxol-5-yl)-2-(1-methylindol-3-yl)sulfonylacetamide involves a multi-step process that begins with the reaction of 1,3-benzodioxole with methylindole. This reaction produces a key intermediate, which is then further modified through a series of chemical reactions to yield the final product. The synthesis of N-(1,3-benzodioxol-5-yl)-2-(1-methylindol-3-yl)sulfonylacetamide is complex and requires specialized equipment and expertise.

Scientific Research Applications

N-(1,3-benzodioxol-5-yl)-2-(1-methylindol-3-yl)sulfonylacetamide has been studied extensively for its potential therapeutic applications in a variety of areas, including cancer research, neurology, and immunology. In cancer research, N-(1,3-benzodioxol-5-yl)-2-(1-methylindol-3-yl)sulfonylacetamide has been found to exhibit anti-tumor activity, making it a potential candidate for the development of new cancer treatments. In neurology, N-(1,3-benzodioxol-5-yl)-2-(1-methylindol-3-yl)sulfonylacetamide has been found to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In immunology, N-(1,3-benzodioxol-5-yl)-2-(1-methylindol-3-yl)sulfonylacetamide has been found to modulate the immune response, making it a potential candidate for the treatment of autoimmune diseases.

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(1-methylindol-3-yl)sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O5S/c1-20-9-17(13-4-2-3-5-14(13)20)26(22,23)10-18(21)19-12-6-7-15-16(8-12)25-11-24-15/h2-9H,10-11H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVBJYXPTPHMLDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)S(=O)(=O)CC(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-benzodioxol-5-yl)-2-(1-methylindol-3-yl)sulfonylacetamide

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